molecular formula C21H47Cl2NO6P2 B13151456 N,N-Dibutyl-N-methylbutan-1-aminiumpentyl(dichloro(dimethoxyphosphoryl)methyl)phosphonate

N,N-Dibutyl-N-methylbutan-1-aminiumpentyl(dichloro(dimethoxyphosphoryl)methyl)phosphonate

Katalognummer: B13151456
Molekulargewicht: 542.5 g/mol
InChI-Schlüssel: XVCRAEJTGRMMCW-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Dibutyl-N-methylbutan-1-aminiumpentyl(dichloro(dimethoxyphosphoryl)methyl)phosphonate: is a complex organic compound with a unique structure that includes both quaternary ammonium and phosphonate groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibutyl-N-methylbutan-1-aminiumpentyl(dichloro(dimethoxyphosphoryl)methyl)phosphonate typically involves multiple steps. One common method includes the reaction of N,N-dibutyl-N-methylbutan-1-amine with a suitable phosphonate precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions: N,N-Dibutyl-N-methylbutan-1-aminiumpentyl(dichloro(dimethoxyphosphoryl)methyl)phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonate oxides, while substitution reactions may produce various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

N,N-Dibutyl-N-methylbutan-1-aminiumpentyl(dichloro(dimethoxyphosphoryl)methyl)phosphonate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N,N-Dibutyl-N-methylbutan-1-aminiumpentyl(dichloro(dimethoxyphosphoryl)methyl)phosphonate involves its interaction with specific molecular targets and pathways. The quaternary ammonium group may interact with cellular membranes, while the phosphonate group can participate in biochemical reactions. These interactions can lead to various biological effects, depending on the context and application.

Vergleich Mit ähnlichen Verbindungen

  • N,N-Dibutyl-N-methylbutan-1-aminium bromide
  • N,N-Dibutyl-N-methyl-1-butanaminium acetate

Comparison: Compared to similar compounds, N,N-Dibutyl-N-methylbutan-1-aminiumpentyl(dichloro(dimethoxyphosphoryl)methyl)phosphonate is unique due to its dual functional groups (quaternary ammonium and phosphonate). This dual functionality provides it with distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C21H47Cl2NO6P2

Molekulargewicht

542.5 g/mol

IUPAC-Name

[dichloro(dimethoxyphosphoryl)methyl]-pentoxyphosphinate;tributyl(methyl)azanium

InChI

InChI=1S/C13H30N.C8H18Cl2O6P2/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;1-4-5-6-7-16-17(11,12)8(9,10)18(13,14-2)15-3/h5-13H2,1-4H3;4-7H2,1-3H3,(H,11,12)/q+1;/p-1

InChI-Schlüssel

XVCRAEJTGRMMCW-UHFFFAOYSA-M

Kanonische SMILES

CCCCCOP(=O)(C(P(=O)(OC)OC)(Cl)Cl)[O-].CCCC[N+](C)(CCCC)CCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.